

The Interaction of Levovist with Endothelial Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist (SHU 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms air-filled microbubbles upon reconstitution. As an untargeted contrast agent, its primary function is to enhance the echogenicity of blood for improved diagnostic imaging. Understanding the interaction of **Levovist** with the vascular endothelium is critical for assessing its biocompatibility, potential bioeffects, and implications for therapeutic applications such as drug and gene delivery. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between **Levovist** microbubbles and endothelial cells, based on available *in vitro* and *in vivo* studies. The findings suggest that direct, specific interactions are minimal, with most observed bioeffects being secondary to the physical forces generated by ultrasound in the presence of the microbubbles.

Direct Endothelial Cell Interaction: Adhesion and Localization

Observational studies *in vivo* suggest that **Levovist** microbubbles exhibit minimal direct adhesion to the vascular endothelium.

In a study utilizing confocal laser scanning microscopy to observe the liver microcirculation in rats, **Levovist** microbubbles were not seen attached to the sinusoidal endothelium. Instead, the microbubbles were primarily trapped and phagocytosed by Kupffer cells, the resident macrophages of the liver[1]. This indicates a preferential clearance by phagocytic cells rather than a direct interaction with the endothelial lining in this organ.

Similarly, a study on human nailfold capillaries investigated the microcirculatory effects of **Levovist**. The results showed no significant changes in blood cell flow velocity, and importantly, no adhesion of microbubbles to the capillary walls or extravasation into the surrounding tissue was detected[2]. This further supports the notion that **Levovist** does not inherently bind to or interact with the endothelial surface under normal physiological flow conditions.

Ultrasound-Mediated Bioeffects in the Presence of **Levovist**

While direct binding appears negligible, **Levovist** can influence cellular behavior in the presence of ultrasound. These effects are largely attributed to the acoustic properties of the microbubbles and the phenomenon of cavitation.

Apoptosis and Cell Lysis

Levovist has been shown to minimally enhance ultrasound-induced apoptosis and cell lysis in non-endothelial cell types. In a study on human myelomonocytic lymphoma U937 cells, **Levovist** at a concentration of 2 mg/ml was found to minimally enhance ultrasound-induced apoptosis at an intensity of 1.0 W/cm²[3]. The enhancement of cell lysis was observed at a higher ultrasound intensity of 2.0 W/cm²[3]. It is important to note that other, shell-type, contrast agents like Optison and YM454 showed a more pronounced effect in augmenting ultrasound-induced cell killing in this study[3].

Another study investigating the effect of **Levovist** on ultrasound-induced apoptosis in leukemia cell lines (Jurkat, Molt-4, and U937) found that the presence of **Levovist** could lower the ultrasound intensity required to induce apoptosis[4]. While these studies were not conducted on endothelial cells, they suggest a potential for **Levovist** to sensitize cells to the mechanical effects of ultrasound, a principle that could be extrapolated to the vascular endothelium.

Quantitative Data on Ultrasound-Mediated Bioeffects with Levovist

The following table summarizes the quantitative findings from studies investigating the bioeffects of ultrasound in the presence of **Levovist** on various cell types. It is crucial to reiterate that these studies were not performed on endothelial cells, but they provide the most relevant available data regarding the potential for **Levovist** to enhance ultrasound-induced cellular changes.

Cell Line	Ultrasound Intensity (1 MHz)	Levovist Concentration	Observed Effect	Reference
Human Myelomonocytic Lymphoma U937	1.0 W/cm ²	2 mg/ml	Minimal enhancement of apoptosis	[3]
Human Myelomonocytic Lymphoma U937	2.0 W/cm ²	2 mg/ml	Augmentation of cell lysis	[3]
Human Leukemia (Jurkat, Molt-4, U937)	0.2 W/cm ²	Not specified	Apparent shift of cell killing induction (apoptosis)	[4]

Experimental Protocols

In Vivo Confocal Laser Scanning Microscopy of Liver Microcirculation

- Objective: To observe the localization of **Levovist** microbubbles within the liver sinusoids.
- Animal Model: Male Wistar rats.
- Procedure:
 - Anesthesia was administered to the rats.

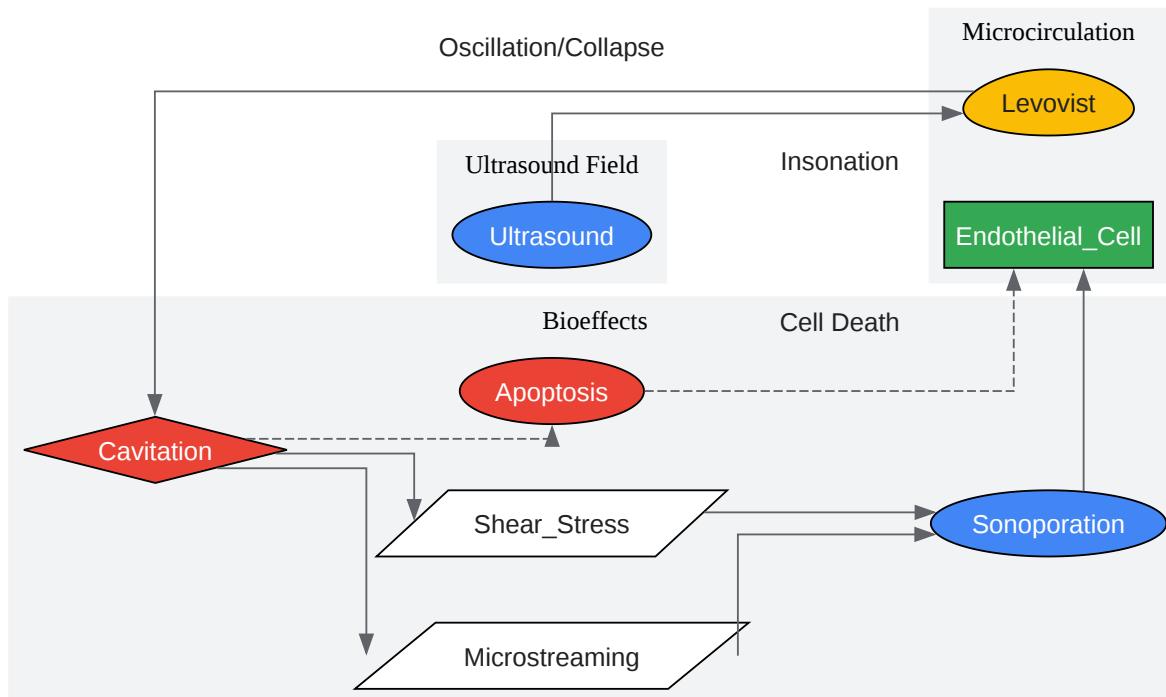
- A midline laparotomy was performed to expose the liver.
- The rat was placed on the stage of a confocal laser scanning microscope.
- **Levovist** was administered intravenously.
- The liver microcirculation was observed in real-time to track the distribution and localization of the microbubbles.
- Key Finding: **Levovist** microbubbles were phagocytosed by Kupffer cells and did not adhere to the sinusoidal endothelium[1].

Human Nailfold Capillary TV Microscopy

- Objective: To assess the effect of **Levovist** on microcirculatory parameters in human capillaries.
- Subjects: Healthy human volunteers.
- Procedure:
 - Baseline nailfold capillary microcirculation was examined using TV microscopy.
 - Blood flow velocity was measured at rest and after a local cold application challenge.
 - **Levovist** (10 mL of 300 mg/mL solution) was administered intravenously.
 - Nailfold capillary microscopy was repeated, and blood flow velocity was measured again at rest and after the cold challenge.
 - Observations for microbubble adhesion to the capillary wall and extravasation were made.
- Key Finding: **Levovist** did not alter blood flow velocity, and no wall adhesion or extravasation was observed[2].

In Vitro Ultrasound-Induced Apoptosis Assay

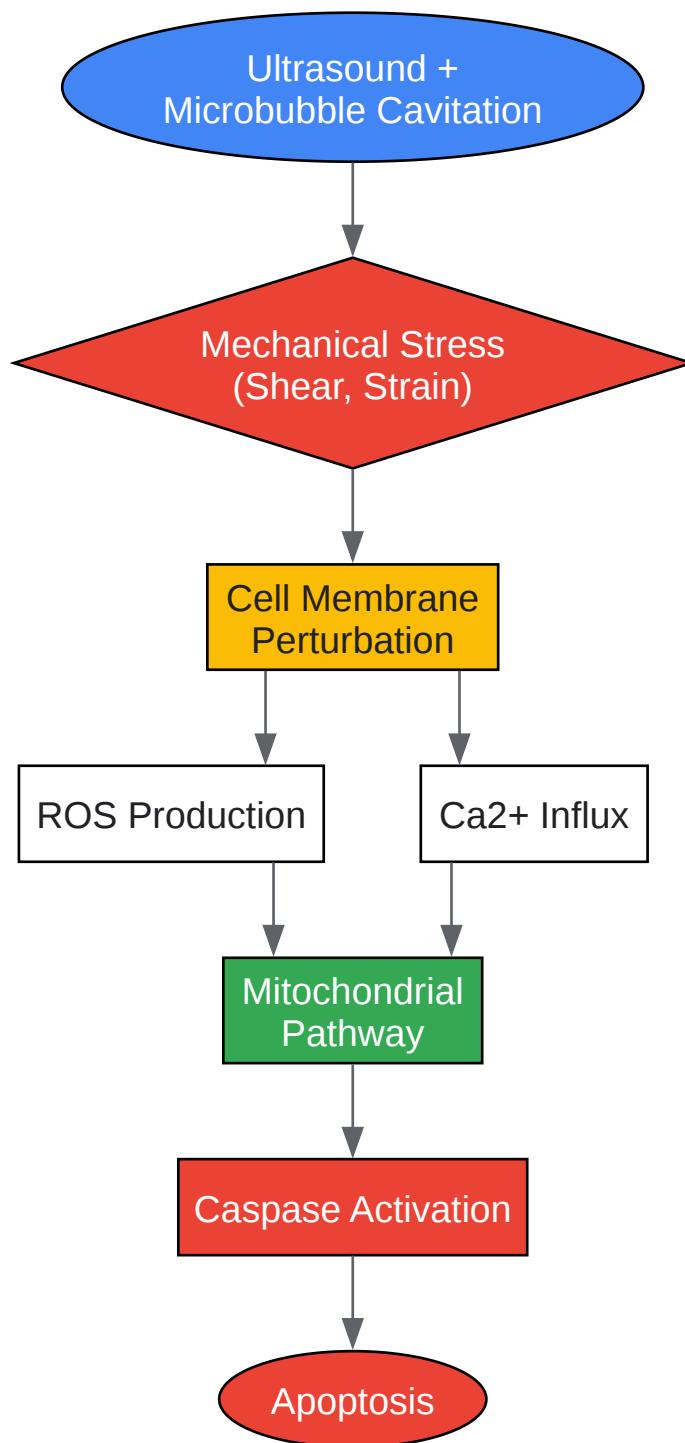
- Objective: To determine if **Levovist** enhances ultrasound-induced apoptosis.


- Cell Line: Human myelomonocytic lymphoma U937 cells.
- Procedure:
 - U937 cells were suspended in culture medium.
 - **Levovist** (2 mg/ml) was added to the cell suspension for the experimental group.
 - The cell suspension was exposed to 1 MHz continuous wave ultrasound for 1 minute at varying intensities (0.5, 1.0, 2.0, or 4.0 W/cm²).
 - Apoptosis was assessed using flow cytometry (e.g., Annexin V/Propidium Iodide staining).
 - Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH).
- Key Finding: **Levovist** minimally enhanced ultrasound-induced apoptosis at 1.0 W/cm²[3].

Signaling Pathways and Mechanisms of Interaction

Direct signaling pathway activation in endothelial cells by **Levovist** itself has not been documented. The observed biological effects are primarily attributed to the mechanical and chemical consequences of ultrasound-induced microbubble cavitation.

General Mechanism of Ultrasound-Microbubble Interaction with Endothelial Cells


The primary mechanism by which ultrasound contrast agents like **Levovist** interact with the endothelium is through acoustic cavitation. When exposed to an ultrasound field, microbubbles oscillate (stable cavitation) or violently collapse (inertial cavitation). These events generate mechanical forces, including microstreaming and shear stress, which can transiently increase the permeability of the endothelial cell membrane, a phenomenon known as sonoporation. This can facilitate the uptake of drugs or genes into the endothelial cells. Inertial cavitation can also lead to cell damage and apoptosis.

[Click to download full resolution via product page](#)

Caption: General mechanism of ultrasound-microbubble interaction with endothelial cells.

Potential Downstream Cellular Responses

While not specifically demonstrated for **Levovist** in endothelial cells, ultrasound and microbubble-induced mechanical stress can trigger various cellular signaling cascades. For instance, studies on other contrast agents have shown that these stimuli can lead to the production of reactive oxygen species (ROS) and the activation of mechanosensitive ion channels, which in turn can influence intracellular calcium levels and activate signaling pathways related to apoptosis, such as the caspase cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultrasound contrast agent, Levovist microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the ultrasound contrast agent Levovist on human nailfold capillary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of ultrasound-induced apoptosis and cell lysis by echo-contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An echo-contrast agent, Levovist, lowers the ultrasound intensity required to induce apoptosis of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Interaction of Levovist with Endothelial Cells: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238291#levovist-interaction-with-endothelial-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com